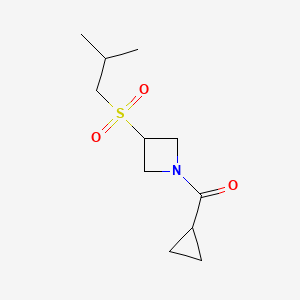
Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a chemical compound with potential applications in scientific research. This compound is a member of the azetidine family, which has been extensively studied for its biological and pharmacological properties. Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone, in particular, has shown promise as a research tool due to its unique chemical structure and potential for modulating biological processes.
Aplicaciones Científicas De Investigación
Palladium-catalyzed Decarboxylative Cyclopropanation
A study by Shintani, Moriya, and Hayashi (2011) presented a palladium-catalyzed decarboxylative cyclopropanation method forming oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity. This technique demonstrates the compound's utility in synthesizing structurally complex molecules from simpler ones, showcasing its potential in organic synthesis and pharmaceutical applications (Shintani, Moriya, & Hayashi, 2011).
Synthesis of Ciproxifan
H. Stark's (2000) research outlines convenient procedures for synthesizing Ciproxifan, a histamine H3-receptor antagonist, demonstrating the compound's relevance in developing therapeutics targeting histamine receptors (Stark, 2000).
Antitumor and Antimicrobial Applications
Naylor et al. (1997) explored 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents. The study emphasized the compound's efficacy in targeting hypoxic tumor cells, indicating its potential in cancer treatment (Naylor et al., 1997).
Carbonic Anhydrase Inhibition
Boztaş et al. (2015) investigated cyclopropyl derivatives for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential for therapeutic applications in conditions where inhibition of this enzyme is beneficial (Boztaş et al., 2015).
Antitubercular and Antimicrobial Agents
A study by Anand et al. (2013) identified 1-[4-Benzyloxyphenyl)-but-3-enyl]-1H-azoles as potent antitubercular agents, highlighting the compound's application in combating Mycobacterium tuberculosis and other bacterial infections (Anand et al., 2013).
Propiedades
IUPAC Name |
cyclopropyl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-8(2)7-16(14,15)10-5-12(6-10)11(13)9-3-4-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHOQWFKOLIINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

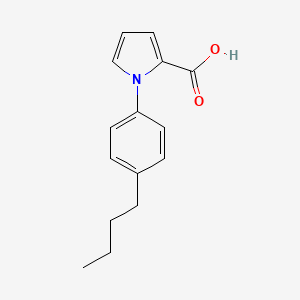
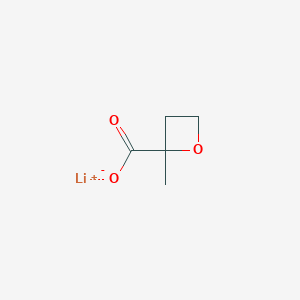
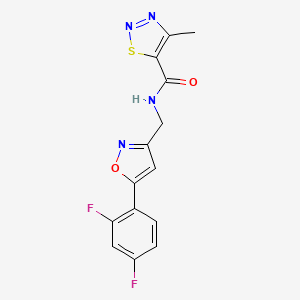
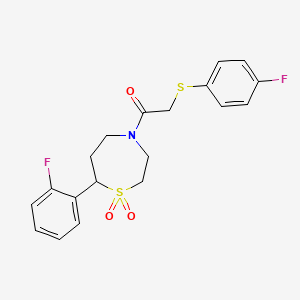
![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2740532.png)
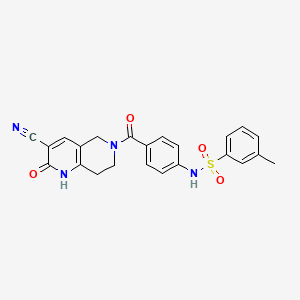
![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2740534.png)
![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2740535.png)
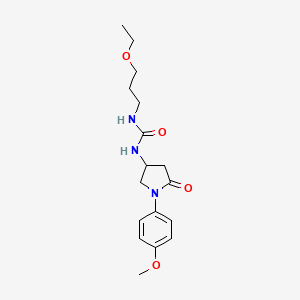
![(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2740537.png)
![3-(2-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2740540.png)
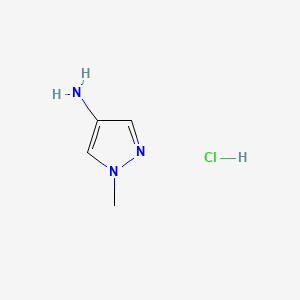
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2740546.png)
![N-(cyanomethyl)-N-cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B2740547.png)